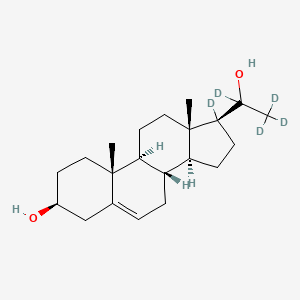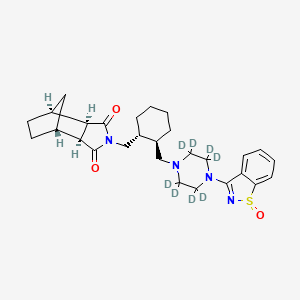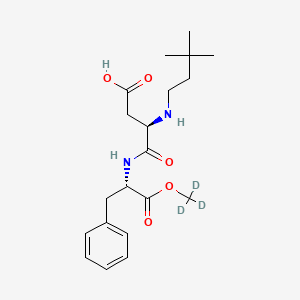
Tolbutamide-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolbutamide-13C is a labeled variant of Tolbutamide, a first-generation sulfonylurea used primarily as an oral antihyperglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The “13C” label indicates that the compound contains the carbon-13 isotope, which is often used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the compound’s behavior and interactions at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tolbutamide-13C typically involves the incorporation of the carbon-13 isotope into the molecular structure of Tolbutamide. One common method is to start with a carbon-13 labeled precursor, such as carbon-13 labeled urea or carbon-13 labeled butylamine, and then follow the standard synthetic route for Tolbutamide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Mixing the carbon-13 labeled precursor with other reactants in a controlled environment.
- Using supercritical fluid techniques to form a supercritical mixture.
- Expanding the supercritical mixture to obtain the this compound particles .
Analyse Des Réactions Chimiques
Types of Reactions
Tolbutamide-13C undergoes various chemical reactions, including:
Oxidation: Tolbutamide can be oxidized to form hydroxymethyltolbutamide and carboxytolbutamide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Oxidation: Hydroxymethyltolbutamide and carboxytolbutamide.
Reduction: Reduced derivatives of Tolbutamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tolbutamide-13C is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed molecular studies. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular interactions and structural elucidation.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Tolbutamide in the body.
Industry: Employed in the development of new drugs and analytical methods
Mécanisme D'action
Tolbutamide-13C exerts its effects by stimulating the release of insulin from the beta cells of the pancreas. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the opening of calcium channels, which triggers the release of insulin. The increased insulin levels help lower blood glucose levels by promoting glucose uptake in peripheral tissues and reducing glucose production in the liver .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetohexamide
- Chlorpropamide
- Tolazamide
Uniqueness
Tolbutamide-13C is unique due to its carbon-13 labeling, which allows for advanced analytical studies using NMR spectroscopy. This labeling provides detailed insights into the compound’s molecular interactions and behavior, which is not possible with the non-labeled variants .
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
1-(113C)butyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i9+1 |
Clé InChI |
JLRGJRBPOGGCBT-QBZHADDCSA-N |
SMILES isomérique |
CCC[13CH2]NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


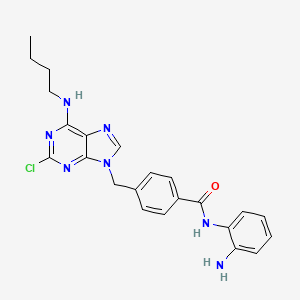
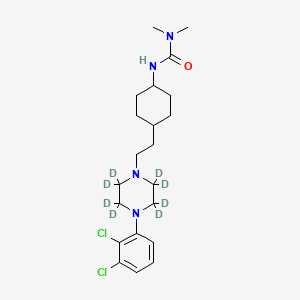
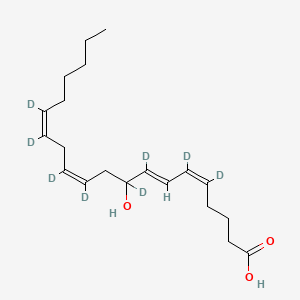
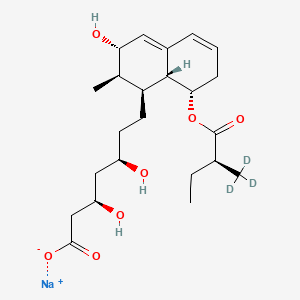
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
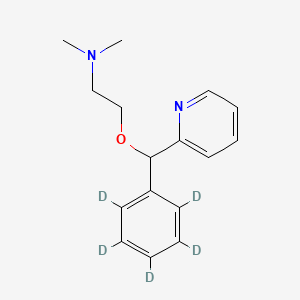
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
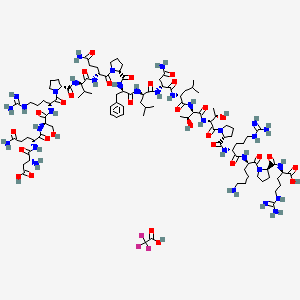

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
